1-(Trifluoromethyl)-3-propoxybenzene
Overview
Description
1-(Trifluoromethyl)-3-propoxybenzene is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a propoxy group (-OCH2CH2CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The propoxy group can be introduced through an etherification reaction using propyl alcohol and a suitable catalyst .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-3-propoxybenzene may involve continuous flow processes to enhance efficiency and yield. A modular flow platform can be employed to streamline the synthesis, allowing for precise control over reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Trifluoromethyl ketones and carboxylic acids.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-3-propoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-propoxybenzene and its derivatives involves interactions with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that inhibits serotonin reuptake.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that inhibits cyclooxygenase-2 (COX-2).
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group used in agriculture.
Uniqueness: 1-(Trifluoromethyl)-3-propoxybenzene is unique due to the combination of the trifluoromethyl and propoxy groups, which confer distinct chemical and physical properties. This combination can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds .
Properties
IUPAC Name |
1-propoxy-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFGXDJMJTWTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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